

Spectral Data Analysis of (2-Dodecen-1-yl)succinic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: (2-Dodecen-1-yl)succinic
anhydride

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This technical guide provides a comprehensive overview of the spectral data for **(2-Dodecen-1-yl)succinic anhydride** (CAS No. 19780-11-1), a key intermediate in various industrial applications, including the manufacturing of plastics, resins, and as a raw material for pharmaceutical intermediates and surfactants.^[1] This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Core Spectral Data

The spectral data presented below has been compiled from various spectral databases and chemical suppliers. While comprehensive, minor variations in spectral characteristics can occur due to experimental conditions and the isomeric purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the expected ¹H and ¹³C NMR spectral data for **(2-Dodecen-1-yl)succinic anhydride**.

¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.5 - 5.3	m	2H	-CH=CH-
~3.2 - 2.8	m	1H	-CH- (succinic anhydride ring)
~2.7 - 2.4	m	2H	-CH ₂ - (succinic anhydride ring)
~2.2 - 2.0	m	2H	-CH ₂ - (allylic)
~1.4 - 1.2	m	14H	-(CH ₂) ₇ -
~0.9	t	3H	-CH ₃

¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
~174	C=O (anhydride)
~171	C=O (anhydride)
~130	-CH=
~128	-CH=
~40	-CH- (succinic anhydride ring)
~35	-CH ₂ - (succinic anhydride ring)
~32	-CH ₂ - (allylic)
~31.9	-(CH ₂) _n -
~29.6	-(CH ₂) _n -
~29.3	-(CH ₂) _n -
~29.2	-(CH ₂) _n -
~22.7	-CH ₂ -
~14.1	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **(2-Dodecen-1-yl)succinic anhydride** is characterized by strong absorptions corresponding to the anhydride and alkenyl functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2925	Strong	C-H stretch (alkane)
~2855	Strong	C-H stretch (alkane)
~1860	Strong	C=O stretch (anhydride, symmetric)
~1780	Strong	C=O stretch (anhydride, asymmetric)
~1650	Medium	C=C stretch (alkene)
~1230	Strong	C-O-C stretch (anhydride)
~970	Medium	=C-H bend (trans alkene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **(2-Dodecen-1-yl)succinic anhydride** is presented below.

m/z	Relative Intensity (%)	Assignment
266	~5	[M] ⁺ (Molecular Ion)
167	~15	[M - C ₇ H ₁₅] ⁺
125	~20	
111	~35	
97	~60	
83	~75	
69	~95	
55	100	Base Peak
41	~85	

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for organic compounds like **(2-Dodecen-1-yl)succinic anhydride**. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **(2-Dodecen-1-yl)succinic anhydride** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
 - Process the data with appropriate phasing and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid/Solid: If the sample is a liquid or a low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

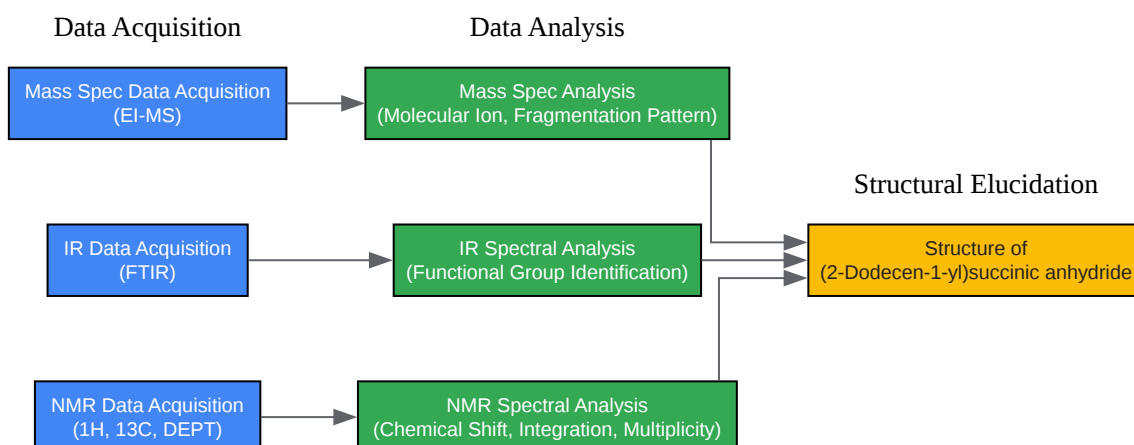
- KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
- ATR (Attenuated Total Reflectance): Place a small amount of the sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and record their abundance to generate the mass spectrum.

Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow for acquiring and interpreting the spectral data for **(2-Dodecen-1-yl)succinic anhydride**.



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Caption: Workflow for spectral data acquisition and structural elucidation.

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References

- 1. medchemexpress.com [medchemexpress.com]
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